molecular formula C7H14N4 B13103582 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine

5-(1H-1,2,4-triazol-5-yl)pentan-1-amine

Cat. No.: B13103582
M. Wt: 154.21 g/mol
InChI Key: CFXYTCCZJFRGQW-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-triazol-5-yl)pentan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine typically involves the reaction of a suitable amine with a triazole derivative. One common method involves the reaction of 1,2,4-triazole with a pentan-1-amine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-triazol-5-yl)pentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

5-(1H-1,2,4-triazol-5-yl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,4-triazol-5-yl)pentan-1-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-(1H-1,2,4-triazol-5-yl)pentan-1-amine

InChI

InChI=1S/C7H14N4/c8-5-3-1-2-4-7-9-6-10-11-7/h6H,1-5,8H2,(H,9,10,11)

InChI Key

CFXYTCCZJFRGQW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCCCCN

Origin of Product

United States

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